N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
Structural Significance of Benzothiadiazine Derivatives in Medicinal Chemistry
Benzothiadiazine derivatives are a class of heterocyclic compounds characterized by a fused benzene ring with a thiadiazine moiety. The presence of sulfur and nitrogen atoms in the thiadiazine ring confers unique electronic and steric properties, enabling interactions with diverse biological targets. The 1,1-dioxo substitution in the thiadiazine ring (as seen in the target compound) enhances stability and modulates receptor binding affinity.
Key Pharmacological Applications of Benzothiadiazine Scaffolds
Benzothiadiazines have demonstrated broad-spectrum bioactivity, including antiviral, anticancer, and antitubercular effects. For instance, benzothiadiazine dioxide derivatives exhibit potent inhibition of human cytomegalovirus (HCMV), with IC₅₀ values ranging from 2.5 to 50 μM. Comparative molecular field analysis (CoMFA) studies reveal that steric interactions dominate their antiviral mechanism, particularly with substituents at the para position of the benzyl group.
In anticancer research, halogenated benzothiadiazine derivatives, such as 7-fluorobenzothiadiazines, show significant cytotoxicity in triple-negative breast cancer and prostate cancer models. Structural modifications at the C-6 position (e.g., methyl or chloro groups) enhance potency, as evidenced by reduced cell viability in 22Rv1 prostate cancer cells.
Antitubercular benzothiazinones, such as BTZ043 and PBTZ169, highlight the scaffold’s adaptability. These compounds inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. The nitro group at the C-8 position is essential for activity, though it poses challenges related to metabolic stability.
Table 1: Representative Benzothiadiazine Derivatives and Their Activities
Role of Substituents in Modulating Activity
The pharmacological profile of benzothiadiazines is highly sensitive to substituent effects. Electron-withdrawing groups (e.g., -Cl, -F) at the C-6 or C-7 positions enhance metabolic stability and target binding, as seen in halogenated derivatives. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility but may reduce potency. The methyl group at C-6 in the target compound likely balances lipophilicity and steric effects, optimizing membrane permeability and receptor engagement.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S2/c1-9-2-5-14-13(6-9)20-16(21-26(14,23)24)25-8-15(22)19-10-3-4-12(18)11(17)7-10/h2-7H,8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFPOVWEAUMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. The key steps include:
Formation of the Benzothiadiazine Core: This involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions to form the benzothiadiazine ring.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzothiadiazine ring through alkylation reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-chloro-4-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives at the chloro and fluoro positions.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations in Acetamide Derivatives
Compound A belongs to the N-substituted 2-arylacetamide family, which is structurally analogous to the lateral chain of benzylpenicillin, hinting at possible antimicrobial or enzyme-inhibitory properties . Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Conformational Differences
highlights bond-length variations in acetamide derivatives. For instance:
- C1–C2 bond : 1.501 Å in N-(4-bromophenyl)acetamide vs. 1.53 Å in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
- N1–C2 bond : 1.347 Å vs. 1.30 Å in related compounds.
These subtle differences influence molecular conformation and intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯O dimers in dichlorophenyl analogs ). Compound A’s sulfone group likely induces planarity in the benzothiadiazine ring, favoring crystal packing or target binding.
Heterocyclic Core Modifications
- Benzothiadiazine vs. Triazole/Thiadiazole : Compound A’s benzothiadiazine core provides a rigid, planar structure compared to triazole (e.g., ) or thiadiazole (e.g., ) analogs. This rigidity may improve binding specificity but reduce metabolic flexibility.
Substituent Effects
- Halogenated Phenyl Groups : The 3-chloro-4-fluorophenyl group in Compound A and analogs (e.g., ) contributes to lipophilicity and electron-withdrawing effects, which may optimize membrane permeability and target engagement.
- Methyl and Sulfone Groups: The 6-methyl and 1,1-dioxo substituents in Compound A likely reduce oxidative metabolism compared to non-methylated or sulfide analogs.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiadiazine dioxides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-fluoro substituted phenyl ring and a benzothiadiazine moiety. The presence of halogen atoms (chlorine and fluorine) and a methyl group on the benzothiadiazine ring may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClF₂N₂O₂S |
| Molecular Weight | 348.84 g/mol |
| CAS Number | Not yet assigned |
| Melting Point | Not determined |
| Solubility | Not extensively studied |
Antimicrobial Properties
Preliminary studies suggest that derivatives of benzothiadiazine dioxides exhibit antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study indicated that certain benzothiadiazine derivatives had Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Gram-positive bacteria.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest for this compound. Compounds in its class have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, certain derivatives showed inhibitory effects on carbonic anhydrase and other key enzymes.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A derivative similar to N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide was tested against Staphylococcus aureus and Escherichia coli, showing promising results with an MIC of 16 µg/mL against S. aureus .
- Anticancer Activity : A related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM in vitro assays.
- Enzyme Inhibition Study : Research on similar benzothiadiazine compounds revealed that they could effectively inhibit certain kinases involved in cancer progression, suggesting a potential therapeutic application in oncology.
Q & A
Synthesis and Purification
Basic Question: Q. What are the standard synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide? Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a benzothiadiazine sulfonyl chloride derivative with a substituted aniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from toluene or ethanol. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) is critical to isolate intermediates.
Advanced Question: Q. How can researchers optimize yield and purity when synthesizing sulfanyl-acetamide derivatives with sensitive functional groups? Methodological Answer: Optimization requires careful control of reaction stoichiometry, temperature, and solvent polarity. For example, using anhydrous DCM with molecular sieves prevents hydrolysis of sulfonyl chloride intermediates. Kinetic trapping via dropwise addition of reagents at 273 K minimizes byproducts like disulfides. Advanced purification techniques, such as preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water), resolve structurally similar impurities. Characterization via HRMS and elemental analysis validates purity (>98%) .
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfonyl/thioether linkages (¹³C δ 45–55 ppm).
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles (e.g., 81.9° between benzothiadiazine and fluorophenyl rings). SHELXL refinement (R-factor <0.05) confirms geometry .
Advanced Question: Q. How can researchers address challenges in crystallizing sulfanyl-acetamide derivatives for X-ray analysis? Methodological Answer: Slow evaporation from mixed solvents (e.g., DCM/hexane) promotes crystal growth. For twinned or disordered crystals, data collection at 100 K reduces thermal motion artifacts. SHELXD or OLEX2 solves phase problems via dual-space methods, while SHELXL refines hydrogen bonding networks (e.g., N–H···O interactions, d = 1.86 Å) . High-resolution data (d-spacing <0.8 Å) resolves ambiguities in sulfone group orientation .
Pharmacological Evaluation
Basic Question: Q. What in vitro assays are suitable for evaluating the bioactivity of this compound? Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., 96-well plates, λex/λem = 340/450 nm) to measure IC₅₀ against targets like kinases or proteases.
- Cytotoxicity : MTT assays (48–72 hr exposure, IC₅₀ calculation via nonlinear regression) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Question: Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions? Methodological Answer: Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and validate via orthogonal assays (e.g., ATP depletion vs. caspase activation). Statistical tools (ANOVA, p <0.05) identify outliers. For solubility-limited activity, use DMSO concentrations <1% and confirm compound stability via LC-MS .
Data Contradiction and Reproducibility
Advanced Question: Q. How should researchers interpret conflicting crystallographic data (e.g., bond length variations) in sulfanyl-acetamide derivatives? Methodological Answer: Analyze data quality metrics (Rint, completeness >95%) and check for twinning (Hooft parameter <0.3). SHELXL’s TWIN/BASF commands model twinning, while Hirshfeld surface analysis (CrystalExplorer) identifies weak interactions (e.g., C–H···O) that perturb geometry . Compare with DFT-optimized structures (B3LYP/6-31G*) to validate experimental deviations .
Computational Modeling
Advanced Question: Q. What computational strategies predict the binding mode of this compound to biological targets? Methodological Answer:
- Docking : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling (num_modes = 20) and MM-GBSA scoring.
- MD simulations : GROMACS (AMBER force field, 100 ns trajectories) assesses stability of ligand-receptor complexes (RMSD <2 Å) .
Structure-Activity Relationship (SAR)
Basic Question: Q. Which structural features of this compound are critical for its pharmacological activity? Methodological Answer: Key moieties include:
- 3-Chloro-4-fluorophenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability.
- Benzothiadiazine sulfone : Acts as a hydrogen bond acceptor (e.g., with kinase ATP pockets).
- Methyl group at position 6 : Reduces metabolic degradation .
Advanced Question: Q. How can substituent effects (e.g., electron-withdrawing groups) be systematically studied to improve potency? Methodological Answer: Design a focused library with variations at the benzothiadiazine and phenyl rings. Use DoE (Design of Experiments) to vary substituents (e.g., –CF₃, –NO₂) and quantify effects via QSAR models (e.g., PLS regression). Validate predictions with synthetic analogs and SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
